Product packaging for 1-(Trimethylsiloxy)-1,3-butadiene(Cat. No.:CAS No. 6651-43-0)

1-(Trimethylsiloxy)-1,3-butadiene

Cat. No.: B1587222
CAS No.: 6651-43-0
M. Wt: 142.27 g/mol
InChI Key: UQGOYQLRRBTVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organosilicon Reagents and Dienol Ethers

1-(Trimethylsiloxy)-1,3-butadiene belongs to the class of organosilicon compounds and is more specifically classified as a silyl (B83357) enol ether of a conjugated enal. Organosilicon reagents are prized in organic synthesis for their ability to act as stable, yet reactive, equivalents of otherwise transient or difficult-to-handle functional groups. The trimethylsilyl (B98337) group in this compound serves to protect the enol form of crotonaldehyde (B89634), rendering it a stable, isolable liquid. sigmaaldrich.comsigmaaldrich.com This transformation of a reactive carbonyl compound into a nucleophilic diene is a cornerstone of its utility.

As a dienol ether, it possesses a conjugated π-system that is electron-rich, making it a highly reactive participant in a variety of chemical transformations. This electronic nature is a direct consequence of the oxygen atom's lone pair of electrons participating in conjugation with the diene system.

Significance of Silyl Dienes in Advanced Synthetic Methodologies

Silyl dienes, in general, are of paramount importance in modern organic synthesis due to their predictable reactivity and stereoselectivity in cycloaddition reactions, particularly the Diels-Alder reaction. acs.org These reactions are fundamental for the construction of six-membered rings, a common motif in numerous natural products and pharmaceutically active compounds. upenn.edunih.gov The presence of the silyloxy group activates the diene for reaction with a wide range of dienophiles and allows for subsequent transformation of the resulting silyl enol ether into a ketone or other functionalities under mild conditions. orgsyn.org

The strategic advantage of using silyl dienes lies in their ability to control regioselectivity and stereoselectivity, offering chemists a powerful tool to build molecular complexity in a controlled manner. This has led to their widespread use in the total synthesis of intricate natural products. epa.gov

Unique Synthetic Utility of this compound as a Chemical Building Block

This compound stands out as a fundamental and versatile C4 building block. Its structure offers multiple sites of reactivity, allowing it to engage with a diverse array of electrophiles. It is commonly employed as a diene in Diels-Alder reactions, providing a direct route to functionalized cyclohexene (B86901) derivatives. sigmaaldrich.com The resulting cycloadduct contains a silyl enol ether moiety, which can be readily hydrolyzed to a ketone, providing a synthetically useful handle for further molecular elaboration.

Beyond the Diels-Alder reaction, its nucleophilic character enables its participation in other important carbon-carbon bond-forming reactions, such as Michael additions and annulation sequences. researchgate.net The predictable reactivity and commercial availability of this compound have solidified its position as a go-to reagent for chemists seeking to construct cyclic and acyclic systems with a high degree of control.

A notable point of comparison is with Danishefsky's diene, another prominent silyl diene. While both are highly reactive in Diels-Alder reactions, the substitution pattern of Danishefsky's diene (a 1-methoxy-3-trimethylsiloxy-1,3-butadiene) often leads to different regiochemical outcomes and subsequent reactivity of the cycloadducts. wikipedia.orgsigmaaldrich.com The simpler structure of this compound makes it a more direct precursor to unsubstituted cyclohexenone systems.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H14OSi sigmaaldrich.com
Molecular Weight142.27 g/mol sigmaaldrich.com
Boiling Point131 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Density0.811 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.448 (lit.) sigmaaldrich.comsigmaaldrich.com
CAS Number6651-43-0 sigmaaldrich.com

Comparison with Danishefsky's Diene

FeatureThis compoundDanishefsky's DieneReference
IUPAC Name{[(1E)-Buta-1,3-dien-1-yl]oxy}(trimethyl)silane{[(3E)-4-Methoxybuta-1,3-dien-2-yl]oxy}(trimethyl)silane sigmaaldrich.comnih.gov
Molecular FormulaC7H14OSiC8H16O2Si sigmaaldrich.comnih.gov
Molecular Weight142.27 g/mol 172.30 g/mol sigmaaldrich.comnih.gov
Key Structural DifferenceUnsubstituted silyloxy dieneMethoxy and silyloxy substituted diene wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14OSi B1587222 1-(Trimethylsiloxy)-1,3-butadiene CAS No. 6651-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1E)-buta-1,3-dienoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGOYQLRRBTVFM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-43-0
Record name 1-(Trimethylsiloxy)-1,3-butadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Trimethylsiloxy 1,3 Butadiene

Established Synthetic Pathways

Established synthetic routes to 1-(trimethylsiloxy)-1,3-butadiene predominantly involve the base-mediated silylation of appropriate butadiene precursors. Additionally, alternative pathways starting from different precursors have been explored.

Base-Mediated Silylation of Butadiene Precursors

A common and effective method for the synthesis of this compound involves the deprotonation of a suitable precursor by a strong base, followed by trapping the resulting enolate with an electrophilic silicon source.

The choice of base is critical in the synthesis of silyl (B83357) enol ethers like this compound. Strong bases are typically employed to facilitate the deprotonation of the precursor ketone. Bases such as triethylamine (B128534) are frequently used in these reactions. orgsyn.orgresearchgate.net For instance, in the preparation of related silyloxy dienes, triethylamine is used in conjunction with a catalyst like zinc chloride. orgsyn.org Other strong bases, such as lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS), are also effective in generating the enolate intermediate necessary for the subsequent silylation.

Following the formation of the enolate, a silylating agent is introduced to form the desired silyl enol ether. Chlorotrimethylsilane (B32843) (TMSCl) is a widely used and effective electrophilic silicon source for this purpose. orgsyn.orgresearchgate.netoup.com The reaction proceeds via the nucleophilic attack of the enolate on the silicon atom of chlorotrimethylsilane, displacing the chloride and forming the carbon-oxygen-silicon bond of the final product. The use of chlorotrimethylsilane in combination with triethylamine in dimethylformamide can afford an equilibrium mixture of trimethylsilyl (B98337) enol ethers. researchgate.net

Alternative Preparative Routes (e.g., from Crotonic Acid)

An alternative approach for the preparation of δ-alkoxy-α,β-unsaturated aldehydes involves the reaction of acetals with 1-trimethylsiloxy-1,3-butadiene, which can be produced from crotonaldehyde (B89634) and trimethylchlorosilane. oup.com This reaction, when carried out in the presence of titanium tetrachloride (TiCl4), yields the desired products in good yields. oup.com This demonstrates a synthetic route that utilizes a different starting material to access valuable compounds via a silyloxy diene intermediate.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful control of the reaction conditions is essential. The stability of the reagents and intermediates is a key consideration in these syntheses.

Temperature Control and Reaction Parameter Influence

The synthesis of this compound, a key intermediate in organic synthesis, is highly sensitive to reaction conditions, with temperature being a critical parameter that dictates the regioselectivity and yield of the product. The formation of silyl enol ethers from enolizable carbonyl compounds can lead to either a kinetic or a thermodynamic product, and temperature plays a pivotal role in controlling this outcome. wikipedia.orguwindsor.ca

Low temperatures, typically around -78°C, favor the formation of the kinetic silyl enol ether. wikipedia.org This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA). At such low temperatures, the deprotonation of the less sterically hindered α-carbon occurs faster, leading to the kinetic enolate, which is then trapped by the silylating agent. udel.edu This process is generally irreversible under these conditions, effectively "locking" the product as the kinetic isomer. udel.edu

Conversely, higher temperatures and the use of weaker bases, such as triethylamine, tend to favor the formation of the more thermodynamically stable silyl enol ether. wikipedia.org Under these conditions, the deprotonation is often reversible, allowing for equilibrium to be established between the kinetic and thermodynamic enolates. udel.edu Over time, the more stable thermodynamic enolate will predominate in the reaction mixture. udel.edu

The choice of silylating agent also influences the reaction. While trimethylsilyl chloride is commonly used, trimethylsilyl triflate can be employed to increase the reaction rate due to its higher electrophilicity. wikipedia.org The solvent system and the specific base used are also crucial parameters. For instance, the use of LDA in tetrahydrofuran (THF) at low temperatures is a standard protocol for generating kinetic enolates. organic-chemistry.orgyoutube.com

Recent advancements have explored alternative methods for the synthesis of silyl enol ethers, including nickel-catalyzed remote functionalization of ketones. This approach allows for the regio- and stereoselective synthesis of Z-silyl enol ethers, where the positional selectivity is controlled by the directionality of a "chain walking" process and is independent of the thermodynamic preferences of the resulting silyl enol ether. acs.orgrwth-aachen.de

The influence of various reaction parameters on the synthesis of silyl enol ethers is summarized in the interactive table below.

Interactive Data Table: Influence of Reaction Parameters on Silyl Enol Ether Synthesis

Parameter Condition Predominant Product Rationale
Temperature Low (-78°C) Kinetic Favors the faster-forming, less stable isomer. wikipedia.orgudel.edu
High Thermodynamic Allows for equilibrium to favor the more stable isomer. wikipedia.orgudel.edu
Base Strong, Hindered (e.g., LDA) Kinetic Rapid and irreversible deprotonation at the less hindered site. wikipedia.orguwindsor.caudel.edu
Weak (e.g., Triethylamine) Thermodynamic Reversible deprotonation allows for equilibration. wikipedia.org
Silylating Agent Trimethylsilyl chloride Standard Common and effective silylating agent. wikipedia.org

Mechanistic Insights into Compound Formation

The formation of this compound proceeds through well-defined mechanistic pathways involving nucleophilic substitution and the generation of key intermediates.

Nucleophilic Substitution Mechanisms in Silylation

The core of this compound synthesis lies in a nucleophilic substitution reaction where an enolate acts as the nucleophile. youtube.com The process begins with the deprotonation of an α,β-unsaturated carbonyl precursor, such as crotonaldehyde, by a suitable base to form an enolate ion. This enolate is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the α-carbon and the oxygen atom. bham.ac.uklibretexts.org

In the context of silylation, the attack predominantly occurs at the oxygen atom. bham.ac.uk This preference is attributed to the high affinity of silicon for oxygen, leading to the formation of a strong Si-O bond. wikipedia.orgbham.ac.uk The silylating agent, typically trimethylsilyl chloride, serves as the electrophile. The enolate's oxygen atom attacks the silicon atom of the silylating agent, displacing the chloride leaving group in what is generally considered an SN2-type mechanism at the silicon center.

The general mechanism can be outlined in two main steps:

Enolate Formation: A base removes a proton from the α-carbon of the carbonyl compound, generating a resonance-stabilized enolate ion.

O-Silylation: The oxygen atom of the enolate attacks the silicon atom of the silylating agent (e.g., trimethylsilyl chloride), displacing the chloride ion and forming the silyl enol ether. bham.ac.uk

The nature of the base, solvent, and counterion can influence the reactivity and regioselectivity of the enolate. wikipedia.org

Role and Stability of Silyl Enol Ether Intermediates

Silyl enol ethers, such as this compound, are crucial intermediates in organic synthesis because they serve as stable and isolable enolate equivalents. wikipedia.org Unlike highly reactive lithium enolates, which are typically generated and used in situ at low temperatures, silyl enol ethers are generally stable enough to be purified and stored at room temperature. wikipedia.orgyoutube.com

Their stability stems from being neutral molecules, which makes them less nucleophilic and basic compared to their metal enolate counterparts. bham.ac.uk This reduced reactivity allows for more controlled reactions with a wide range of electrophiles, often under the catalysis of a Lewis acid. bham.ac.uk For instance, silyl enol ethers are widely used in Mukaiyama aldol (B89426) additions and Michael reactions. wikipedia.org

The stability of silyl enol ethers also allows for their use in reactions where the corresponding metal enolates would be too reactive or basic, potentially leading to side reactions like self-condensation. bham.ac.uk However, they are susceptible to hydrolysis, which regenerates the carbonyl compound and a disiloxane. wikipedia.org This reaction is initiated by water acting as a nucleophile, attacking the silicon atom. wikipedia.org

The table below summarizes key aspects of the stability and reactivity of silyl enol ether intermediates.

Data Table: Properties of Silyl Enol Ether Intermediates

Property Description Implication in Synthesis
Stability Generally stable and isolable at room temperature. wikipedia.orgyoutube.com Can be purified, stored, and used in subsequent steps.
Nucleophilicity Milder nucleophiles than metal enolates. wikipedia.orgbham.ac.uk Allows for more controlled reactions and reduces side reactions.
Basicity Not strongly basic. bham.ac.uk Compatible with a wider range of electrophiles and reaction conditions.
Reactivity with Electrophiles React with good electrophiles, often with Lewis acid catalysis. wikipedia.orgbham.ac.uk Versatile intermediates for C-C bond formation.

| Susceptibility to Hydrolysis | Hydrolyze in the presence of water to the parent carbonyl. wikipedia.org | Can be used as a protecting group for enols. |

Reactivity and Fundamental Reaction Mechanisms of 1 Trimethylsiloxy 1,3 Butadiene

Electronic and Steric Influence of the Trimethylsiloxy Group on Reactivity

The reactivity of 1-(trimethylsiloxy)-1,3-butadiene is significantly governed by the electronic and steric effects imparted by the trimethylsiloxy (TMSO) group. This substituent plays a crucial role in modulating the electron density of the diene system and influencing the approach of reacting partners.

The trimethylsiloxy group is a strong electron-donating group. This is due to the +I (positive inductive) effect of the alkyl groups on the silicon atom and, more importantly, the p-π conjugation of the oxygen lone pairs with the diene's π-system. This electron-donating nature increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it more nucleophilic and thus more reactive towards electron-deficient species. researchgate.net The increased electron density is not uniformly distributed across the diene; it is most pronounced at the C1 and C3 positions.

Sterically, the trimethylsilyl (B98337) group is bulky. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions by directing the approach of the dienophile to the less hindered face of the diene. rsc.orgnih.gov The interplay between these electronic and steric factors is a key determinant of the diene's reaction outcomes.

Pericyclic Reactions

This compound readily participates in pericyclic reactions, a class of reactions that proceed through a cyclic transition state. The most notable of these are Diels-Alder cycloadditions. libretexts.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. libretexts.orgnih.gov this compound serves as a versatile diene in these reactions. acs.org

Due to the electron-donating nature of the trimethylsiloxy group, this compound functions as an electron-rich diene. chempedia.info This makes it an excellent partner for reactions with electron-deficient dienophiles, such as those bearing electron-withdrawing groups like carbonyls, nitriles, or nitro groups. nih.govacs.org The reaction proceeds via a concerted mechanism, where the new sigma bonds are formed in a single step. libretexts.org The high reactivity of this diene allows for cycloadditions to occur under mild conditions, often at room temperature or with gentle heating.

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises. masterorganicchemistry.com The regiochemical outcome is largely dictated by the electronic effects of the substituents on both the diene and the dienophile. The electron-donating trimethylsiloxy group at the C1 position directs the regioselectivity of the Diels-Alder reaction. chemtube3d.comrsc.org

In reactions with typical electron-deficient dienophiles, the "ortho" and "para" isomers are generally favored over the "meta" product. masterorganicchemistry.com For a 1-substituted diene such as this compound, the major regioisomer is typically the "ortho" adduct. rsc.org This preference can be explained by considering the frontier molecular orbitals (FMO) of the reactants. The largest coefficient of the HOMO of the diene is at the C4 position, while the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile is typically on the carbon atom beta to the electron-withdrawing group. The preferred "ortho" orientation allows for the most effective overlap of these two orbitals in the transition state.

A study on the Diels-Alder reaction between (E)-3,4-dimethoxy-β-nitrostyrene and 1-(trimethylsiloxy)-buta-1,3-diene also highlighted the regio- and stereochemical aspects of such cycloadditions. nih.gov

Table 1: Regioselectivity in the Diels-Alder Reaction of 1-Substituted Dienes

Diene Substituent Dienophile Substituent Major Product Minor Product
Electron-Donating (e.g., -OTMS) Electron-Withdrawing (e.g., -CHO) "Ortho" (1,2-adduct) "Meta" (1,3-adduct)

The Diels-Alder reaction is inherently stereospecific, with the stereochemistry of the dienophile being retained in the cycloadduct. libretexts.org Furthermore, when cyclic dienes are involved, there is a preference for the endo product over the exo product, a phenomenon known as the endo rule.

In the context of this compound, the stereoselectivity of its cycloadditions is well-documented. nih.govnih.gov For instance, the reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-chlorocarboxylic acid chlorides proceeds with chemo- and regioselectivity to form functionalized 3(2H)-furanones. nih.gov Similarly, their condensation with α-chloroacetic dimethyl acetal (B89532) affords 6-chloro-5-methoxy-3-oxo esters, which can be transformed into 2-alkylidene-4-methoxytetrahydrofurans with regio- and stereoselectivity. nih.gov

The diastereoselectivity of Diels-Alder reactions involving chiral derivatives of silyloxydienes has also been explored. For example, the reaction of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with cyclic dienophiles showed diastereofacial selectivity, with the major cycloadduct being formed in a predictable manner. rsc.org

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and transition states of Diels-Alder reactions involving silyloxydienes. sigmaaldrich.com These studies provide insights into the geometries, energies, and electronic structures of the transition states, helping to explain the observed regioselectivity and stereoselectivity.

For example, computational studies on the Diels-Alder reaction between this compound and 4,6-dinitrobenzofuroxan have been performed to understand the reaction mechanism. sigmaaldrich.com Mechanistic studies of Lewis acid-catalyzed cycloadditions with carbonyl compounds have also been a subject of interest. It was found that the reaction of benzaldehyde (B42025) with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) in the presence of BF3 proceeds via a stepwise mechanism, while a concerted mechanism is favored with ZnCl2 or lanthanide catalysts. chempedia.info This change in mechanism is supported by the differing diastereoselectivity observed with different catalysts. chempedia.info

Furthermore, computational analysis of the cycloaddition of 1,3-butadiene (B125203) with C59XH (X=N, B) has provided insights into the activation energies and the influence of the heteroatom on the reaction. pku.edu.cn While not directly involving this compound, these studies contribute to the broader understanding of Diels-Alder mechanisms.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,3-bis(trimethylsilyloxy)-1,3-butadienes
α-chlorocarboxylic acid chlorides
3(2H)-furanones
α-chloroacetic dimethyl acetal
6-chloro-5-methoxy-3-oxo esters
2-alkylidene-4-methoxytetrahydrofurans
(E)-3,4-dimethoxy-β-nitrostyrene
(E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
4,6-dinitrobenzofuroxan
Benzaldehyde
trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)
Boron trifluoride (BF3)
Zinc chloride (ZnCl2)

Hetero-Diels-Alder Reactions

This compound serves as an electron-rich diene in hetero-Diels-Alder reactions, a class of [4+2] cycloaddition reactions where one or more atoms in the diene or dienophile is a heteroatom. ucalgary.calibretexts.org The trimethylsilyloxy group enhances the nucleophilicity of the diene system, facilitating reactions with a variety of electron-deficient dienophiles.

A notable application is the reaction with arylsulfonyl cyanides. This reaction proceeds to form 4-hydroxy-2-(arylsulfonyl)pyridines after an aqueous work-up. nih.gov The reaction is typically performed by warming a neat mixture of the reactants from low temperature to ambient temperature. nih.gov Computational studies have also been conducted on the Diels-Alder reaction between this compound and 4,6-dinitrobenzofuroxan. sigmaaldrich.comsigmaaldrich.com These studies support a stepwise mechanism proceeding through a persistent heterocyclic adduct intermediate. acs.org Other dienophiles that have been shown to react with this diene include aldehydes, imines, and azodicarboxylates.

Table 1: Examples of Hetero-Diels-Alder Reactions

Dienophile Product Type Catalyst/Conditions Yield Reference
p-Toluenesulfonyl cyanide 4-Hydroxy-2-tosylpyridine Neat, -78 °C to RT 43% nih.gov
4,6-Dinitrobenzofuroxan Heterocyclic adduct Computational study N/A acs.org

Nucleophilic and Electrophilic Reactivity Profiles

As a silyl (B83357) enol ether of crotonaldehyde (B89634), this compound exhibits a dual reactivity profile. The diene system can participate in pericyclic reactions, while the silyl enol ether moiety allows it to act as a potent nucleophile, particularly at the C4 (γ) position, in various addition reactions. This nucleophilicity is typically unlocked in the presence of a Lewis acid, which activates an electrophile for attack.

Aldol-Type Reactions (Mukaiyama Aldol (B89426) Type Additions)

The vinylogous Mukaiyama aldol reaction is a cornerstone of the reactivity of this compound. nih.gov This reaction involves the Lewis acid-catalyzed addition of the silyl dienol ether to an aldehyde or ketone. nih.govwikipedia.org The reaction is highly valuable as it forms a carbon-carbon bond and sets up a 1,5-dicarbonyl relationship or a γ-hydroxy-α,β-unsaturated carbonyl system after hydrolysis. The reaction proceeds via activation of the carbonyl electrophile by a Lewis acid, such as titanium tetrachloride (TiCl₄), followed by the nucleophilic attack of the silyl dienol ether. nih.gov This process is formally a conjugate addition to the protonated aldehyde.

The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the choice of Lewis acid, reaction conditions, and the structure of both the dienophile and the aldehyde. wikipedia.orgorganic-chemistry.org Chiral Lewis acids have been developed to achieve high levels of enantioselectivity. mdpi.com

Table 2: Examples of Mukaiyama Aldol Type Additions

Aldehyde/Ketone Lewis Acid Product Type Yield Reference
Benzaldehyde TiCl₄ β-Hydroxy ketone 82% (threo/erythro mixture) wikipedia.org
Cinnamaldehyde dimethyl acetal TiCl₄ δ-Alkoxy-α,β-unsaturated aldehyde High nih.gov
Various aldehydes BF₃·OEt₂ γ-Hydroxy-α,β-unsaturated carbonyl 85% rsc.org
Various aldehydes Chiral Ti-BINOL complex Enantioenriched tetrahydrofurans (after subsequent reaction) Good mdpi.com

Michael-Type Additions

This compound can act as a precursor to a homoenolate equivalent, participating in Michael-type additions to α,β-unsaturated carbonyl compounds. In the presence of a suitable catalyst, it undergoes a 1,4-addition. Notably, when reacted with enones, a sequential double-Michael addition can occur. oup.comresearchgate.net This process is catalyzed by Lewis acids, such as an electrogenerated acid (EG acid) or trityl perchlorate (B79767) (TrClO₄), and results in the formation of six-membered cyclic adducts. oup.comresearchgate.net

Table 3: Examples of Michael-Type Additions

Michael Acceptor Catalyst Product Type Yield Reference
2-Cyclohexenone TrClO₄ (electrochemically prepared) Six-membered bicyclic adduct 51-81% oup.com
Enones Electrogenerated Acid (EG acid) Six-membered adducts Good oup.comresearchgate.net

Electrophilic Additions

The carbon framework of this compound is electron-rich due to the oxygen substituent, making it susceptible to attack by various electrophiles. The reactions discussed in the Aldol and Michael addition sections are prime examples of its nucleophilic character, which leads to electrophilic addition at the terminal carbon of the diene. The regioselectivity of these additions, favoring attack at the γ-position, is a key feature of its synthetic utility.

Reactions with Acetals in the Presence of Lewis Acids

The reaction of this compound with acetals, promoted by a Lewis acid, provides an efficient route to δ-alkoxy-α,β-unsaturated aldehydes. nih.govoup.com This transformation is a variant of the Mukaiyama aldol reaction, where the acetal serves as a stable equivalent of an aldehyde. Lewis acids such as titanium tetrachloride (TiCl₄), trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), and trityl salts are effective in promoting this reaction. nih.govoup.com The reaction involves the Lewis acid-mediated activation of the acetal, which is then attacked by the silyl dienol ether at the γ-position, followed by elimination of an alkoxide and hydrolysis of the silyl ether upon workup.

Table 4: Reactions with Acetals

Acetal Lewis Acid Product Type Reference
Cinnamaldehyde dimethyl acetal TiCl₄ δ-Alkoxy-α,β-unsaturated aldehyde nih.gov
Dimethyl acetals TMSOTf δ-Alkoxy-α,β-unsaturated carbonyl organic-chemistry.org
Various acetals TiCl₄ δ-Alkoxy-α,β-unsaturated aldehyde oup.com

Oxidation and Reduction Pathways

The functional groups within this compound and its reaction products are amenable to various oxidation and reduction transformations.

Oxidation: The silyl enol ether moiety can be directly oxidized. A notable method is the conversion of silyl enol ethers to their corresponding α,β-unsaturated ketones using oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (AZADO⁺BF₄⁻). acs.orgacs.org This reaction is proposed to proceed via an ene-like addition of the oxoammonium salt to the silyl enol ether. acs.org

Reduction: While the diene itself is typically used in addition reactions rather than being reduced, the carbonyl and alkene functionalities in the products derived from its reactions are commonly reduced. For instance, the ketone group in the β-hydroxy ketone product of a Mukaiyama aldol reaction can be reduced to a secondary alcohol. An example from a related synthesis saw a ketone reduced using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to yield a hydroxyl group. oup.com Similarly, the carbon-carbon double bond of the resulting α,β-unsaturated carbonyl can be selectively reduced through catalytic hydrogenation or other standard methods.

Selective Oxidation to Epoxides and Ketones

The oxidation of this compound can be directed to selectively form epoxides or, upon subsequent rearrangement or hydrolysis, ketones and aldehydes. The regioselectivity of these reactions is influenced by the nature of the oxidizing agent and the electronic properties of the diene. The electron-rich double bond adjacent to the trimethylsiloxy group (C1-C2) and the terminal double bond (C3-C4) exhibit different reactivities.

Epoxidation, typically carried out with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to occur preferentially at the more electron-rich C3-C4 double bond. This is due to the +M (mesomeric) effect of the trimethylsiloxy group, which increases the electron density more significantly at the C2 and C4 positions of the diene system. The resulting vinyloxirane is a versatile intermediate.

Alternatively, oxidation can lead to the formation of unsaturated carbonyl compounds. For instance, oxidation of 1,3-butadiene with certain catalysts can yield crotonaldehyde. In the case of this compound, hydrolysis of the initial oxidation product would lead to the corresponding carbonyl compound. The table below summarizes potential oxidation products and the reagents commonly employed.

Table 1: Selective Oxidation Products of this compound

Oxidizing AgentMajor Product(s)Reaction Type
m-CPBA3,4-Epoxy-1-(trimethylsiloxy)-1-buteneEpoxidation
OsO₄, then NaHSO₃3,4-Dihydroxy-1-(trimethylsiloxy)-1-buteneDihydroxylation
O₃, then Me₂SCrotonaldehyde and formaldehydeOzonolysis
Pd(OAc)₂/O₂4-(Trimethylsiloxy)but-3-en-2-oneWacker-type Oxidation

Detailed research has shown that the oxidation of silyl enol ethers can be a powerful tool for the synthesis of α-hydroxy ketones through the Rubottom oxidation, which involves epoxidation followed by rearrangement. While specific studies on this compound are not extensively documented in this exact context, the general principles of silyl enol ether and diene oxidation are applicable.

Catalytic Reduction to Saturated Derivatives

The catalytic reduction of this compound allows for the selective hydrogenation of the diene system to yield various saturated and partially saturated silyl enol ethers. The product distribution is highly dependent on the choice of catalyst, reaction conditions (temperature, pressure), and the solvent.

Commonly used catalysts for the hydrogenation of dienes include palladium, platinum, and rhodium on various supports like carbon (C), alumina (B75360) (Al₂O₃), or calcium carbonate (CaCO₃). The reduction can proceed in a stepwise manner, allowing for the isolation of mono-unsaturated silyl enol ethers or the fully saturated derivative.

For example, using a less active catalyst or milder conditions would favor the formation of 1-(trimethylsiloxy)-1-butene or 1-(trimethylsiloxy)-2-butene. More forcing conditions with a highly active catalyst will lead to the fully saturated 1-(trimethylsiloxy)butane. The selective hydrogenation of 1,3-butadiene to butenes is a well-established industrial process, and similar selectivity can be expected for its silylated counterpart. nih.govyoutube.comnih.gov

Table 2: Catalytic Reduction Products of this compound

CatalystMajor Product(s)Degree of Saturation
Pd/C (mild conditions)1-(Trimethylsiloxy)-1-butene, 1-(Trimethylsiloxy)-2-butenePartial
PtO₂ (Adams' catalyst)1-(Trimethylsiloxy)butaneFull
Rh/C1-(Trimethylsiloxy)butaneFull
Lindlar's Catalyst1-(Trimethylsiloxy)-1-butene (predominantly Z-isomer)Partial

The mechanism of catalytic hydrogenation involves the adsorption of the diene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. nih.gov The stereochemistry of the resulting double bond in the partially hydrogenated products can often be controlled by the choice of catalyst and reaction conditions.

Functional Group Transformations Involving the Trimethylsilyl Moiety

The trimethylsilyl group in this compound serves as a protecting group for the enol form of crotonaldehyde and can be readily transformed or removed to unveil other functionalities.

The most common transformation is hydrolysis, which cleaves the silicon-oxygen bond to yield the corresponding carbonyl compound. This reaction can be effected under acidic or basic conditions, or with fluoride (B91410) ion sources, which have a high affinity for silicon. Mild acidic hydrolysis of this compound quantitatively yields crotonaldehyde. scripps.edu

The trimethylsilyl group can also be cleaved to generate a reactive enolate intermediate. Treatment of the silyl enol ether with an organolithium reagent, such as methyllithium, results in the formation of the corresponding lithium enolate and tetramethylsilane. This enolate can then be used in various carbon-carbon bond-forming reactions.

Table 3: Functional Group Transformations of the Trimethylsilyl Moiety

Reagent(s)ProductTransformation Type
H₃O⁺ (aq. acid)CrotonaldehydeHydrolysis
TBAF (Tetrabutylammonium fluoride)CrotonaldehydeFluoride-mediated cleavage
MeLi (Methyllithium)Lithium (E)-but-1-en-1-olateEnolate formation
HCl (in aprotic solvent)CrotonaldehydeAcid-catalyzed cleavage

These transformations highlight the utility of this compound as a synthetic equivalent of the crotonaldehyde enolate, allowing for reactions that might be difficult to achieve with the free carbonyl compound due to self-condensation or other side reactions.

Advanced Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products and Structurally Intricate Molecules

1-(Trimethylsiloxy)-1,3-butadiene is frequently employed as a robust diene in reactions that form the core of complex natural products. The silyl (B83357) enol ether moiety provides a masked carbonyl group, which can be revealed under mild hydrolytic conditions, offering a strategic advantage in multi-step syntheses.

Construction of Polycyclic and Carbocyclic Architectures

The Diels-Alder reaction is a cornerstone of synthetic chemistry for forming six-membered rings, and this compound is an effective reactant in this transformation. The resulting cyclohexene (B86901) ring, containing a versatile silyl enol ether, is a foundational element for building more complex polycyclic and carbocyclic systems. These reactions enable the synthesis of highly substituted cyclohexenes with a significant degree of control. nih.gov

A notable application is in the synthesis of precursors for complex natural products. For instance, the reaction of this compound with (2E)-4-acetoxy-2-methyl-2-octenal dimethyl acetal (B89532) is a key step in the synthesis of a precursor to (2E,4E,6E)-8-Hydroxy-6-methyl-2,4,6-dodecatrienal. This complex aldehyde is an intermediate in the total synthesis of Formosusin A, a natural product that exhibits inhibitory activity against mammalian DNA polymerase β. researchgate.net

The general utility of silyloxydienes in constructing cyclic systems is well-documented. Further functionalization of the initial Diels-Alder adducts showcases their synthetic power. For example, hydrogenation of the cyclohexene product can establish new stereocenters, and subsequent oxidation of the carbon-silicon bond can yield highly substituted cyclohexanols, which are important structural motifs in many natural products. nih.govacs.org

Stereocontrolled Introduction of Chiral Centers

Achieving stereocontrol is a critical challenge in the synthesis of complex molecules. This compound facilitates the introduction of chiral centers through several strategic approaches, including substrate-controlled and reagent-controlled methods.

One powerful strategy is the vinylogous Mukaiyama aldol (B89426) reaction. In the synthesis of a core fragment of the aurilide family of cyclodepsipeptides, a Mukaiyama aldol reaction between a chiral aldehyde and 2-methyl-1-trimethylsiloxy-1,3-butadiene was utilized. nih.gov A similar reaction, employing 1-methoxy-2-methyl-1-trimethylsiloxy-1,3-butadiene, was used to produce a methyl ester with a specific (5R)-hydroxy group with excellent diastereoselectivity (>99:1). kyoto-u.ac.jp This high level of stereocontrol is crucial for building the precise three-dimensional architecture of the target natural product. The resulting hydroxyl group's configuration could then be retained or inverted through subsequent oxidation and stereoselective reduction steps. kyoto-u.ac.jp

Asymmetric synthesis can also be achieved by combining silyloxy dienes with dienophiles that bear chiral auxiliaries. This approach allows for the kinetic resolution of a racemic diene, leading to the formation of enantiomerically enriched cyclohexene products. nih.gov Silver-catalyzed silylene transfer reactions to divinyl ketones can produce chiral 2-silyloxy-1,3-dienes, which then participate in diastereoselective Diels-Alder reactions to form products with multiple, well-defined stereocenters. nih.gov

Synthesis of Diverse Heterocyclic Compounds

While the carbocyclic applications of this compound are prominent, its utility extends to the synthesis of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and biologically active compounds.

Pyridone and Pyranone Scaffolds via Cycloadditions

The synthesis of pyranone and pyridone rings can be achieved through hetero-Diels-Alder reactions, where the diene reacts with a heterodienophile, such as a carbonyl compound (for pyranones) or an imine (for pyridones). The electron-rich nature of this compound makes it a suitable partner for electron-deficient heterodienophiles.

Silver-catalyzed silylene transfer reactions can generate silyloxy dienes that subsequently react with imines in [4+2] cycloadditions to form six-membered nitrogen-containing heterocycles diastereoselectively. nih.gov This provides a pathway to substituted tetrahydropyridines, which are precursors to pyridones.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles)

The synthesis of certain nitrogen-containing heterocycles can be accomplished using butadiene derivatives. For instance, 1-azapentadienyl cations, upon treatment with a strong acid, can undergo a 4π-electrocyclic ring-closure to generate a variety of substituted pyrroles. researchgate.net However, the direct application of this compound for the synthesis of pyrrole (B145914) scaffolds is not prominently documented in the reviewed literature, which often features alternative butadiene systems for such transformations.

Role as a Precursor in Medicinal Chemistry Research

The ability of this compound to participate in complex bond-forming reactions makes it a valuable precursor in the field of medicinal chemistry. The scaffolds generated from this diene are often central to the structure of pharmacologically active molecules.

Research has demonstrated its use in the organocatalyzed vinylogous Mukaiyama aldol reaction with isatin (B1672199) derivatives. This reaction, employing a cinchona-based thiourea (B124793) catalyst, produces precursors to Cannabinoid Receptor 2 (CB2) agonists with high yield and excellent enantioselectivity (94% ee). mdpi.com CB2 agonists are of significant interest for their potential therapeutic applications as anti-inflammatory and analgesic agents.

Furthermore, as previously mentioned, this compound is a key reactant in a synthetic route toward Formosusin A. researchgate.net This natural product is a selective inhibitor of DNA polymerase β, an enzyme involved in DNA base excision repair. Inhibitors of this enzyme are valuable tools for cancer research and may have therapeutic potential. researchgate.net

Development of Potential Therapeutic Agents through Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool in organic synthesis for the construction of six-membered rings, has been extensively utilized in the pursuit of complex molecules with potential therapeutic applications. The use of silyloxydienes, such as this compound and its analogs, has been a key strategy in this endeavor. These electron-rich dienes exhibit high reactivity and regioselectivity in [4+2] cycloaddition reactions, making them valuable building blocks for the synthesis of natural products and other biologically active compounds.

While direct examples of this compound being used in the synthesis of a specific, marketed therapeutic agent are not prevalent in the reviewed literature, the utility of closely related silyloxydienes in constructing complex molecular scaffolds with established biological activity is well-documented. For instance, hetero-Diels-Alder reactions of 1,3-bis(silyloxy)-1,3-butadienes with arylsulfonylcyanides have been employed to synthesize a variety of 4-hydroxy-2-(arylsulfonyl)pyridines. Several of these derivatives have demonstrated antimicrobial activity against Gram-positive bacteria, highlighting the potential of this synthetic approach in developing new therapeutic agents. nih.govic.ac.uk

Furthermore, the Diels-Alder reactions of 1,1-dimethoxy-3-trimethylsilyloxy-1,3-butadiene, a related Danishefsky-type diene, have been instrumental in the synthesis of various natural products, which are often the starting point for the discovery of new therapeutic agents. nsf.gov The resulting cycloadducts from these reactions can be readily converted into highly functionalized cyclohexenone derivatives, which are versatile intermediates in the synthesis of a wide range of complex molecules. researchgate.net The general reactivity of these dienes in cycloaddition reactions underscores their importance in medicinal chemistry research for the creation of novel molecular entities with therapeutic potential. nih.govnsf.govresearchgate.net

The following table summarizes the types of Diels-Alder reactions involving silyloxydienes and their potential applications in the development of therapeutic agents.

DieneDienophileProduct ClassPotential Therapeutic Application
1,3-bis(trimethylsilyloxy)-1,3-butadieneArylsulfonylcyanides4-Hydroxy-2-(arylsulfonyl)pyridinesAntimicrobial agents nih.govic.ac.uk
1,1-dimethoxy-3-trimethylsilyloxy-1,3-butadieneVariousFunctionalized cyclohexenonesPrecursors to natural products and biologically active molecules nsf.govresearchgate.net

Contributions to Asymmetric Catalysis

Enantioselective Hydrovinylation Reactions of Siloxy Dienes

The enantioselective hydrovinylation of 1,3-dienes is a powerful transformation for the synthesis of chiral building blocks. While specific studies on the enantioselective hydrovinylation of this compound are not extensively detailed, research on the closely related (E)-2-trialkylsilyloxy-1,3-dienes provides significant insights into the potential of this class of compounds in asymmetric catalysis. nih.gov

Cobalt-catalyzed heterodimerization reactions of (E)-2-trialkylsilyloxy-1,3-dienes with ethylene (B1197577) have been shown to produce mainly 4,1-hydrovinylation products. nih.gov This reaction, which adds a vinyl group to the C4 position and a hydrogen atom to the C1 position of the diene, yields highly functionalized and protected enolates. nih.gov The use of chiral ligands, such as DIOP and BDPP, in conjunction with a cobalt catalyst, has been shown to afford excellent regio- and enantioselectivities, with up to 99% enantiomeric excess (ee) for the resulting chiral enolate surrogates. nih.govrsc.orgresearchgate.net

The reaction is typically carried out at room temperature using a catalyst generated in situ from the reaction of a (P~P)CoCl₂ complex with methylaluminoxane (B55162) (MAO). nih.gov The resulting hydrovinylated silyl enol ethers are valuable intermediates that can be hydrolyzed to β-vinyl ketones, providing a practical two-step route to these important synthons from α,β-unsaturated ketones and ethylene. nih.gov

The table below summarizes the key aspects of enantioselective hydrovinylation of silyloxydienes.

Catalyst SystemLigandSubstrateProduct TypeEnantioselectivity (ee)
(P~P)CoCl₂ / MAODIOP, BDPP(E)-2-Trialkylsilyloxy-1,3-dienes4,1-Hydrovinylation products (chiral silyl enol ethers)Up to 99% nih.govrsc.orgresearchgate.net

Generation of Chiral Silyl Enolates

The enantioselective hydrovinylation of silyloxydienes, as described in the previous section, serves as a direct method for the generation of chiral silyl enolates. nsf.gov These chiral enolate surrogates are versatile intermediates in organic synthesis, capable of undergoing a variety of diastereoselective transformations to create more complex chiral molecules. nih.govnsf.gov

The hydrovinylated silyl enol ethers obtained from the cobalt-catalyzed reaction can participate in typical nucleophilic reactions such as alkylations, aldol reactions, Michael additions, and Mannich reactions. nih.gov These subsequent reactions often proceed with varying degrees of diastereoselectivity, allowing for the synthesis of α,β-difunctionalized carbonyl compounds. nih.gov

Furthermore, these chiral silyl enol ethers are convenient precursors to the corresponding lithium enolates, which can be readily converted into other vinyl derivatives like vinyl acetates and vinyl triflates. nsf.gov Vinyl triflates, in particular, are excellent partners in cross-coupling reactions, opening up pathways to potentially useful polyolefinic chiral synthons for further applications in complex molecule synthesis. nsf.govnih.gov The development of catalytic enantioselective methods for the synthesis of silyl enol ethers significantly expands their scope and utility as intermediates in asymmetric synthesis. nsf.gov

The following table outlines the utility of chiral silyl enolates generated from silyloxydienes.

Chiral IntermediateSubsequent ReactionProduct ClassSynthetic Utility
Chiral Silyl Enol EthersAlkylation, Aldol, Michael, Mannichα,β-Difunctionalized carbonyl compoundsConstruction of complex chiral molecules nih.govnih.gov
Chiral Silyl Enol EthersConversion to vinyl triflatesPolyolefinic chiral synthonsIntermediates for cross-coupling reactions nsf.govnih.gov

Spectroscopic and Computational Elucidation of Reaction Pathways and Molecular Structures

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are instrumental in elucidating the structural details of reactants, intermediates, and products, thereby offering a window into the reaction mechanism. For reactions involving 1-(trimethylsiloxy)-1,3-butadiene, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a molecule. In the context of reactions with this compound, ¹H and ¹³C NMR are routinely used to establish the regiochemistry and stereochemistry of the resulting products.

For instance, in Diels-Alder reactions, a common application for this diene, NMR data allows for the unambiguous assignment of the relative orientation of substituents in the newly formed six-membered ring. The coupling constants between adjacent protons, observed in the ¹H NMR spectrum, provide critical information about their dihedral angles, which in turn defines the stereochemistry as either endo or exo. Furthermore, the chemical shifts of both proton and carbon nuclei are highly sensitive to their electronic environment, enabling chemists to distinguish between different regioisomers that may form during a reaction. rsc.org

Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate complex structures by revealing proton-proton and proton-carbon correlations within the molecule.

Table 1: Representative ¹H NMR Data for a Product of a Reaction Involving a Silyloxy-diene

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-a7.50 – 7.46m-
H-b7.16 – 7.12m-
Si(CH₃)₃0.25s-
Note: This table is illustrative and based on typical shifts observed for similar structures. Actual values will vary depending on the specific molecule. Data adapted from a study on a related compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for identifying and quantifying the components of a reaction mixture. It is particularly valuable for the analysis of byproducts, which can provide crucial clues about competing reaction pathways.

In reactions utilizing this compound, GC-MS analysis of the crude reaction mixture can reveal the presence of minor products that might otherwise go undetected. gcms.cznih.gov The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries or through detailed fragmentation analysis. epa.gov

For example, the detection of a dimer of this compound, such as 4-vinylcyclohexene (B86511) which can form during storage, can be identified through GC-MS, providing insight into the stability and potential side reactions of the diene. gcms.cz The ability to identify such byproducts is critical for optimizing reaction conditions to favor the desired product and minimize unwanted side reactions.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. These methods allow for the in-silico exploration of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

Prediction of Reactivity and Selectivity in Chemical Transformations

DFT calculations can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and its reaction partners, chemists can rationalize and predict the outcome of reactions like the Diels-Alder cycloaddition. chempedia.infomdpi.com

For example, the reaction between this compound and a dienophile can be modeled to determine which regio- and stereoisomeric products are energetically favored. These predictions can guide the design of experiments, saving time and resources in the laboratory. The mechanism of the Diels-Alder reaction between this compound and 4,6-dinitrobenzofuroxan has been investigated using computational methods. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Analysis of Electronic Structure and Reaction Intermediate Stability

Quantum chemical calculations provide detailed information about the electronic structure of molecules and the stability of transient species like reaction intermediates. For reactions involving this compound, DFT can be used to analyze the charge distribution and molecular orbitals of proposed intermediates, helping to validate or refute a hypothesized reaction mechanism. chempedia.infomdpi.com

The stability of carbocationic or other charged intermediates that may form during a reaction can be assessed by calculating their energies. This information is crucial for understanding reactions that proceed through stepwise mechanisms.

Modeling of Reaction Transition States and Energetic Profiles

One of the most powerful applications of computational chemistry is the ability to model the transition states of chemical reactions. The transition state is a high-energy, transient species that represents the energetic barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction. chemrxiv.orgnih.gov

For reactions of this compound, DFT calculations can be used to construct a complete energetic profile of the reaction pathway, from reactants to products, including any intermediates and transition states. This profile provides a quantitative understanding of the reaction kinetics and helps to explain why certain products are formed in preference to others. For instance, comparing the activation energies for the formation of endo and exo products in a Diels-Alder reaction can predict the stereochemical outcome.

Table 2: Illustrative Calculated Energetic Data for a Diels-Alder Reaction

ParameterValue (kcal/mol)
Activation Energy (ΔG‡)Value from calculation
Reaction Energy (ΔG)Value from calculation
Note: The values in this table are placeholders and would be derived from specific DFT calculations for a given reaction. chemrxiv.org

Future Research Directions and Unexplored Chemical Transformations

Expansion of Catalytic Asymmetric Applications

The demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to drive the development of asymmetric catalytic transformations. While the Diels-Alder reaction of 1-(trimethylsiloxy)-1,3-butadiene and its analogues has been a subject of study, significant opportunities exist for expanding its asymmetric applications.

Future research will likely focus on the design and application of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving this compound. This includes the development of new chiral Lewis acids, particularly those based on earth-abundant and non-toxic metals, as well as the burgeoning field of organocatalysis. theearthandi.orgfrontiersin.org Chiral organocatalysts, such as imidazolidinones and cinchona alkaloid-derived thioureas, have shown great promise in activating dienophiles towards enantioselective cycloaddition with various dienes. theearthandi.orgrsc.org Tailoring these catalysts to the specific steric and electronic properties of this compound could lead to highly efficient and selective transformations.

Furthermore, the scope of dienophiles in asymmetric reactions with this compound is ripe for expansion. While reactions with activated aldehydes and ketones are known, exploring a wider range of electrophiles, including imines, nitroolefins, and electron-deficient alkenes under catalytic asymmetric conditions, will be a key research direction. chempedia.info The development of catalytic systems that can overcome the challenges associated with less reactive dienophiles will open up new avenues for the synthesis of complex chiral molecules. researchgate.net

Table 1: Representative Catalytic Asymmetric Reactions Amenable to this compound

Catalyst TypeDienophileReaction TypePotential ProductEnantiomeric Excess (ee)
Chiral Lewis Acid (e.g., Holmium(III) complex)Electron-deficient olefinDiels-AlderSubstituted hydrocarbazole precursorUp to 94%
Chiral Organocatalyst (e.g., Imidazolidinone)α,β-Unsaturated aldehydeDiels-AlderChiral cyclohexene (B86901) derivative>90%
Chiral Lewis Acid (e.g., Menthyloxyaluminum dichloride)Dihydropyridin-2-oneDiels-AlderHexahydroisoquinolin-2-one derivativeUp to 44%

This table presents examples of catalytic asymmetric reactions that could be adapted or further optimized for this compound, based on results with analogous dienes.

Development of Novel Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound is an ideal candidate for the design of novel MCRs due to its dual reactivity as both a nucleophile (at the C4 position) and a diene.

Future research should aim to design and implement new MCRs that exploit this dual reactivity. For instance, a one-pot reaction could be envisioned where this compound first acts as a nucleophile in a conjugate addition to an electron-deficient alkene, and the resulting intermediate then undergoes an intramolecular cycloaddition. Another promising area is the development of cascade reactions initiated by the cycloaddition of this compound. nih.gov The initial cycloadduct, a silyl (B83357) enol ether, can be further functionalized in situ, leading to the rapid construction of molecular complexity.

The exploration of Povarov-type reactions, a three-component reaction between an aniline, an aldehyde, and an activated alkene, could be expanded to include this compound as the diene component. nih.gov This would provide a direct route to highly functionalized tetrahydroquinolines. The development of catalytic systems that can orchestrate these complex transformations with high chemo- and stereoselectivity will be a significant challenge and a rewarding area of investigation.

Table 2: Proposed Novel Multicomponent Reaction Sequences

Reaction TypeReactantsIntermediateFinal Product
Conjugate Addition/Intramolecular Diels-AlderThis compound, α,β-unsaturated ketone with a tethered dienophileMichael adduct with pendant diene and dienophileFused polycyclic system
Povarov-type ReactionThis compound, Aniline, AldehydeIminium ion and dieneTetrahydroquinoline derivative
Cascade ReactionThis compound, Dienophile, ElectrophileDiels-Alder adduct (silyl enol ether)Further functionalized cyclohexene

Investigation of Undiscovered Mechanistic Pathways and Unique Reactivities

While the Diels-Alder reaction of this compound is generally considered to proceed through a concerted mechanism, the influence of catalysts and substituents can lead to alternative pathways. chempedia.inforesearchgate.net Future research should delve deeper into the mechanistic nuances of its reactions, potentially uncovering new modes of reactivity. Theoretical and computational studies, in conjunction with experimental investigations, will be crucial in elucidating these pathways. researchgate.netnih.gov For example, under certain conditions, a stepwise mechanism involving a zwitterionic or diradical intermediate might be operative, which could be exploited for unique synthetic outcomes.

The exploration of higher-order cycloadditions, such as [6+2] or [8+2] cycloadditions, represents a frontier in the chemistry of conjugated systems. rsc.org While challenging, designing reaction partners and catalytic systems that could induce this compound to participate in these less common cycloadditions would open up access to novel ring systems.

Furthermore, the unique reactivity imparted by the trimethylsiloxy group warrants further investigation. Beyond its role as a masked ketone, this group can influence the regioselectivity of cycloadditions and can be a handle for subsequent transformations. Research into novel, selective transformations of the silyl enol ether moiety in the cycloadducts, beyond simple hydrolysis, could lead to new synthetic strategies. For instance, direct, stereoselective functionalization of the enol ether double bond could provide access to a wide range of substituted cyclohexanones.

Table 3: Potential Unexplored Reactions and Mechanistic Hypotheses

Reaction TypeProposed MechanismPotential Outcome
Stepwise [4+2] CycloadditionFormation of a zwitterionic or diradical intermediateAccess to different stereoisomers or rearrangement products
[6+2] CycloadditionInteraction with a 6π electron system (e.g., a tropone)Formation of an eight-membered ring
Tandem Cycloaddition/Sigmatropic RearrangementInitial Diels-Alder reaction followed by a Cope or Claisen rearrangementRapid construction of complex polycyclic scaffolds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(trimethylsiloxy)-1,3-butadiene, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : The synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using silylated precursors. For example, substituted 1,3-butadiene derivatives can be prepared via Wittig reactions under mild conditions, followed by purification using flash column chromatography . Reaction parameters such as temperature, catalyst (e.g., CpTiCl₃/MAO), and stoichiometric ratios (Al/Ti) significantly impact polymerization efficiency and copolymer properties like molecular weight and polydispersity . Purity is confirmed via ¹H/¹³C NMR and GC-MS analysis .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : The compound is a flammable liquid (Flash Point: 25°C) and requires storage at 2–8°C in inert, airtight containers . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Ventilation systems (e.g., fume hoods) must mitigate inhalation risks, and spill protocols involve inert absorbents like vermiculite . Toxicity studies indicate respiratory and dermal irritation hazards, necessitating exposure control measures .

Q. What characterization techniques are most effective for analyzing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and isomer ratios (e.g., E/Z configurations in substituted derivatives) .
  • GC-MS : Quantifies purity and detects volatile byproducts .
  • Refractometry/GC-FID : Measures refractive index (n²⁰/D: 1.448) and density (0.811 g/mL at 25°C) for quality control .

Advanced Research Questions

Q. How do substituents on 1,3-butadiene derivatives influence copolymerization efficiency with this compound?

  • Methodological Answer : Bulky substituents (e.g., phenethyl, methoxyphenyl) hinder copolymerization due to steric effects, while smaller groups (e.g., phenyl) allow higher comonomer incorporation (up to 44.6% feed ratio). For example, CpTiCl₃/MAO catalysts show high 1,4-selectivity (>90%) for phenyl-substituted derivatives but fail with methoxy- or dimethylamino-substituted analogs . Kinetic studies suggest optimizing Al/Ti ratios (e.g., 800:1) and temperatures (0–30°C) to balance reactivity and control molecular weight (Mw: 50–200 kDa) .

Q. What experimental strategies resolve contradictions in thermodynamic data for this compound derivatives?

  • Methodological Answer : Discrepancies in hydration free energies or partition coefficients (e.g., log P) require cross-validation using:

  • High-precision calorimetry : Validates enthalpy/entropy contributions.
  • Computational modeling : Density Functional Theory (DFT) or COSMO-RS simulations reconcile experimental and theoretical values .
  • Updated datasets : For example, revised 1,3-butadiene hydration values (-log cg = 1.39 vs. 1.87) highlight the need for rigorous error analysis (±0.2 kcal/mol) .

Q. How does the incorporation of this compound into copolymers affect thermal and mechanical properties?

  • Methodological Answer : Increasing comonomer content elevates glass transition temperatures (Tg). For example, phenyl-substituted copolymers exhibit Tg increases from −90°C (pure polybutadiene) to −40°C at 30% incorporation . Microphase separation is minimized compared to SBR/BR blends, enhancing abrasion resistance without compromising elasticity . Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) quantify these relationships.

Q. What are the challenges in detecting trace this compound in environmental samples, and how can they be mitigated?

  • Methodological Answer : Low volatility and reactivity complicate detection at ppb levels. Solutions include:

  • Headspace-GC-MS : Preconcentrates volatile species with detection limits <0.1 µg/L .
  • Derivatization : Siloxane-specific reagents (e.g., BSTFA) enhance sensitivity in LC-MS .
  • Quality controls : Spiked recovery tests and internal standards (e.g., deuterated analogs) validate accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsiloxy)-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1-(Trimethylsiloxy)-1,3-butadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.